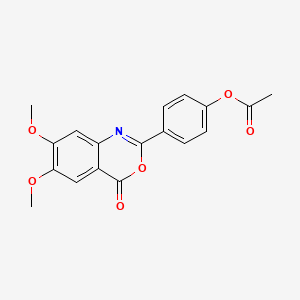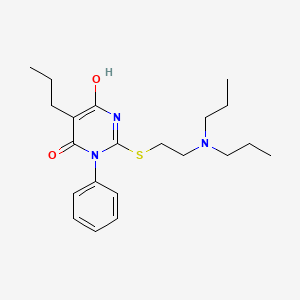![molecular formula C16H19N5O3 B11686597 8-[(2-Hydroxy-2-phenylethyl)amino]-1,3,7-trimethyl-1,3,7-trihydropurine-2,6-di one](/img/structure/B11686597.png)
8-[(2-Hydroxy-2-phenylethyl)amino]-1,3,7-trimethyl-1,3,7-trihydropurine-2,6-di one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is a derivative of xanthine and is structurally related to caffeine and theobromine. It exhibits significant biological activity, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines in an aqueous dioxane medium . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups in the xanthine ring, converting them to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents that can modify the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated xanthine derivatives.
Substitution: Various substituted xanthine derivatives with modified pharmacological properties.
Applications De Recherche Scientifique
8-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:
Chemistry: Used as a model compound for studying xanthine derivatives and their chemical behavior.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through interaction with adenosine receptors and inhibition of phosphodiesterase enzymes. By binding to adenosine receptors, it can modulate neurotransmitter release and influence various physiological processes. Inhibition of phosphodiesterase enzymes leads to increased levels of cyclic AMP, which can affect cellular signaling pathways and result in various pharmacological effects .
Comparaison Avec Des Composés Similaires
Caffeine: Structurally similar but lacks the phenylethyl group.
Theobromine: Similar xanthine derivative with different substituents.
Theophylline: Another xanthine derivative with bronchodilator properties.
Uniqueness: 8-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the phenylethyl group, which imparts distinct pharmacological properties. This structural feature allows for specific interactions with biological targets that are not observed with other xanthine derivatives .
Propriétés
Formule moléculaire |
C16H19N5O3 |
|---|---|
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
8-[(2-hydroxy-2-phenylethyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H19N5O3/c1-19-12-13(20(2)16(24)21(3)14(12)23)18-15(19)17-9-11(22)10-7-5-4-6-8-10/h4-8,11,22H,9H2,1-3H3,(H,17,18) |
Clé InChI |
JXNWYWZIOMMTSY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1NCC(C3=CC=CC=C3)O)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686518.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11686533.png)

![4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11686547.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686554.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11686560.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686565.png)
![11-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11686570.png)

![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11686581.png)

![17-(4-Bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11686591.png)
![Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11686592.png)
